molecular formula C13H12O3 B2438517 (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid CAS No. 91902-94-2

(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid

Cat. No.: B2438517
CAS No.: 91902-94-2
M. Wt: 216.236
InChI Key: FQMDNBOMVIMWDA-BQYQJAHWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid typically involves the formation of the benzofuran ring followed by the introduction of the acrylic acid moiety. One common method involves the cyclization of 2-ethylphenol with an appropriate aldehyde under acidic conditions to form the benzofuran core. This is followed by a Wittig reaction to introduce the acrylic acid side chain .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using catalysts to improve yield and selectivity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also being explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. Additionally, the acrylic acid moiety can interact with cellular receptors, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(2-ethyl-1-benzofuran-3-yl)acrylic acid is unique due to its specific structural features, which confer distinct biological activities. The presence of the ethyl group and the acrylic acid moiety enhances its antimicrobial properties compared to other benzofuran derivatives .

Properties

IUPAC Name

(E)-3-(2-ethyl-1-benzofuran-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-2-11-10(7-8-13(14)15)9-5-3-4-6-12(9)16-11/h3-8H,2H2,1H3,(H,14,15)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMDNBOMVIMWDA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC=CC=C2O1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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